

Phase transition behavior of barium strontium titanate materials

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Barium strontium titanate*

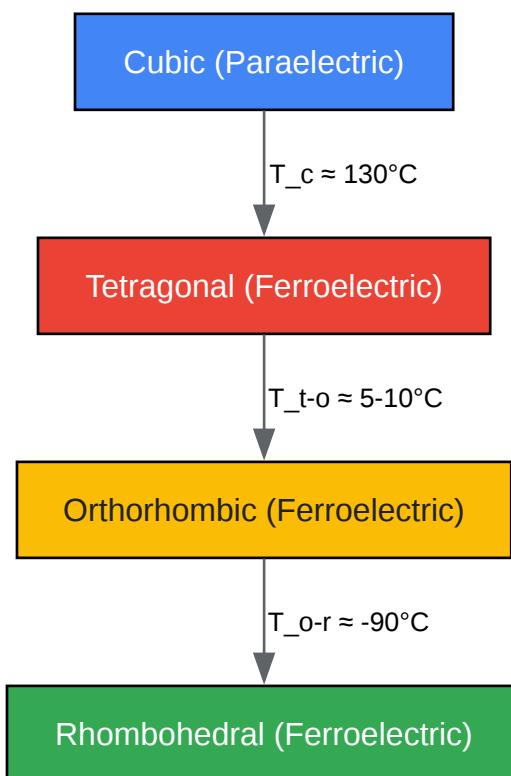
Cat. No.: *B13689014*

[Get Quote](#)

An In-depth Technical Guide to the Phase Transition Behavior of **Barium Strontium Titanate** Materials

Abstract

Barium Strontium Titanate ($Ba_{1-x}Sr_xTiO_3$ or BST), a versatile perovskite ceramic, is at the forefront of materials research for next-generation electronic components, primarily due to its highly tunable dielectric properties. This tunability is intrinsically governed by its ferroelectric phase transition, the temperature of which can be precisely engineered by adjusting the barium-to-strontium ratio. This technical guide provides a comprehensive exploration of the phase transition phenomena in BST, intended for researchers, materials scientists, and engineers. We will delve into the crystallographic origins of ferroelectricity in BST, systematically analyze the factors that influence its phase transition characteristics, detail field-proven experimental protocols for characterization, and present a logical framework for understanding this critical material property.


The Fundamental Nature of Phase Transitions in Barium Strontium Titanate

Barium Strontium Titanate is a solid solution formed between ferroelectric Barium Titanate ($BaTiO_3$) and paraelectric Strontium Titanate ($SrTiO_3$).^{[1][2]} Its properties are rooted in its perovskite crystal structure, with the general formula ABO_3 .^[1] In BST, Ba^{2+} and Sr^{2+} ions

occupy the A-site, the Ti^{4+} ion occupies the B-site, and O^{2-} ions form an octahedral cage around the B-site ion.

At temperatures above a critical point known as the Curie Temperature (T_c), BST exists in a centrosymmetric cubic perovskite structure. In this paraelectric phase, the crystal lattice is highly symmetric, and there is no net spontaneous polarization.[3][4] As the material is cooled below T_c , it undergoes a displacive phase transition.[3][5] This transition involves a slight distortion of the crystal lattice and a shift of the central Ti^{4+} ion from its symmetric position within the oxygen octahedron.[3] This displacement creates a permanent electric dipole moment, leading to a spontaneous polarization and the onset of the ferroelectric state. The crystal symmetry is consequently lowered, typically to a tetragonal phase.[6][7]

For pure $BaTiO_3$ ($x=0$), further cooling leads to two additional phase transitions: from tetragonal to orthorhombic at $\sim 5-10^\circ C$, and from orthorhombic to rhombohedral at $\sim -90^\circ C$.[6] Each transition represents a change in the direction of the spontaneous polarization relative to the crystallographic axes.

[Click to download full resolution via product page](#)

Caption: Phase transition sequence for pure BaTiO₃ upon cooling.

Core Factors Influencing BST Phase Transitions

The ability to engineer the phase transition behavior of BST is what makes it such a technologically significant material. Several key factors can be manipulated to control its properties.

- **Composition (Ba/Sr Ratio):** This is the most critical factor. Substituting the larger Ba²⁺ ions with smaller Sr²⁺ ions systematically alters the lattice parameters and stability of the ferroelectric phase.[2] Consequently, the Curie temperature (T_c) of Ba_{1-x}Sr_xTiO₃ decreases in a nearly linear fashion as the strontium content (x) increases.[8][9][10] This allows for the precise tuning of T_c from ~130°C for pure BaTiO₃ (x=0) to below room temperature for Sr-rich compositions, making it possible to operate devices in the highly tunable paraelectric state at ambient conditions.[11][12][13]
- **Grain Size:** In nanocrystalline BST, surface tension and interface effects become significant. As grain size is reduced to the nanometer scale, a suppression of the Curie temperature and a diffuse (broadened) phase transition are often observed.[6][14] This is because the internal stresses and surface energy at the grain boundaries can destabilize the long-range ferroelectric order.
- **Strain:** In thin-film applications, the lattice mismatch between the BST film and the underlying substrate induces significant mechanical strain. This strain can profoundly alter the phase diagram, shifting the Curie temperature by hundreds of degrees and even inducing ferroelectricity in compositions that would be paraelectric in their bulk form.
- **Electric Field:** An external DC electric field can induce a phase transition from the paraelectric to the ferroelectric state, even at temperatures slightly above the natural T_c.[15] This field-induced polarization is the basis for the high dielectric tunability of BST, which is crucial for applications in tunable RF and microwave devices like phase shifters and filters.[4][16][17]

Experimental Characterization Protocols

A multi-technique approach is essential for a comprehensive understanding of the phase transition behavior in BST.

Temperature-Dependent Dielectric Spectroscopy

Causality: Dielectric spectroscopy is the most direct method for identifying the paraelectric-ferroelectric phase transition. The transition is marked by a characteristic sharp peak in the dielectric permittivity (dielectric constant) at the Curie temperature, a phenomenon known as the "dielectric anomaly".^{[4][18]}

Experimental Protocol:

- **Sample Preparation:** Prepare a parallel-plate capacitor structure. For bulk ceramics, this involves polishing a sintered pellet to achieve flat, parallel surfaces and then sputtering or painting conductive electrodes (e.g., Ag, Au, Pt) on both faces. For thin films, electrodes are typically deposited via sputtering or evaporation in a metal-insulator-metal (MIM) configuration.^{[4][12]}
- **Measurement Setup:** Place the sample in a temperature-controlled probe station or furnace equipped with electrical feedthroughs. Connect the electrodes to an LCR meter or an impedance analyzer.
- **Data Acquisition:**
 - Set the LCR meter to measure capacitance (C) and dissipation factor ($\tan\delta$) at a fixed frequency (e.g., 1 kHz, 10 kHz, 100 kHz).
 - Ramp the temperature from below the expected transition temperature to above it at a controlled rate (e.g., 2-5 °C/min) to ensure thermal equilibrium.
 - Continuously record C and $\tan\delta$ as a function of temperature.
- **Data Analysis:**
 - Calculate the relative dielectric permittivity (ϵ_r) using the capacitor formula: $\epsilon_r = (C * t) / (\epsilon_0 * A)$, where 't' is the sample thickness, 'A' is the electrode area, and ϵ_0 is the vacuum permittivity.
 - Plot ϵ_r versus temperature. The temperature at which ϵ_r reaches its maximum value is identified as the Curie temperature (T_c).^[19]

Temperature-Dependent X-ray Diffraction (XRD)

Causality: XRD directly probes the crystal structure. A phase transition is identified by a distinct change in the diffraction pattern, reflecting the change in crystal symmetry.[20] For example, the transition from the cubic paraelectric phase to the tetragonal ferroelectric phase is evidenced by the splitting of single cubic diffraction peaks into multiple peaks corresponding to the lower-symmetry tetragonal lattice.[21]

Experimental Protocol:

- Sample Preparation: Use a flat, smooth sample surface, such as a polished ceramic pellet or a thin film on a substrate.
- Measurement Setup: Mount the sample on a high-temperature stage within an X-ray diffractometer.
- Data Acquisition:
 - Heat the sample to a temperature well above T_c to confirm the initial cubic phase.
 - Collect a diffraction pattern (e.g., a 2θ scan from 20° to 80°).
 - Incrementally decrease the temperature, allowing the sample to stabilize at each step, and collect a new diffraction pattern. Pay close attention to the temperature range around the expected T_c .
- Data Analysis:
 - Analyze the evolution of the diffraction peaks with temperature.
 - Specifically, monitor a high-angle peak like the $\{200\}$ cubic peak. Upon transitioning to the tetragonal phase, this peak will split into the (200) and (002) reflections due to the difference between the ' a ' and ' c ' lattice parameters.
 - The temperature at which this splitting occurs confirms the structural phase transition.

Raman Spectroscopy

Causality: Raman spectroscopy is highly sensitive to local lattice vibrations (phonons) and crystal symmetry. According to group theory selection rules, first-order Raman scattering is forbidden in the ideal centrosymmetric cubic perovskite structure. Below T_c , the loss of inversion symmetry in the ferroelectric phase makes certain vibrational modes Raman-active. The appearance of these new modes serves as a clear signature of the phase transition.[6][15]

Experimental Protocol:

- Sample Preparation: A polished surface is required to minimize Rayleigh scattering.
- Measurement Setup: Place the sample on a temperature-controlled microscope stage coupled to a Raman spectrometer.
- Data Acquisition:
 - Focus the laser on the sample surface.
 - Collect Raman spectra at various temperatures, stepping through the phase transition region.
- Data Analysis:
 - In the cubic paraelectric phase (above T_c), the spectrum will be relatively featureless, possibly showing some broad second-order bands.[15]
 - As the sample is cooled below T_c , sharp peaks corresponding to the Raman-active phonon modes of the ferroelectric phase will appear. The temperature at which these modes emerge indicates the phase transition.

Quantitative Data Summary

The relationship between strontium content and Curie temperature is a cornerstone of BST material design. The following table provides typical values.

Composition (x in $\text{Ba}_{1-x}\text{Sr}_x\text{TiO}_3$)	Approximate Curie Temperature (T_c)	Phase at Room Temp. (~25°C)
0 (Pure BaTiO_3)	~130 °C	Ferroelectric (Tetragonal)
0.2	~60 °C	Ferroelectric (Tetragonal)
0.3	~25 °C	Near Transition
0.4	~ -10 °C	Paraelectric (Cubic)
0.5	~ -50 °C	Paraelectric (Cubic)
0.7	~ -115 °C	Paraelectric (Cubic)
1.0 (Pure SrTiO_3)	Quantum Paraelectric (~ -233 °C)	Paraelectric (Cubic)

Note: These values are approximate and can be influenced by processing conditions, grain size, and stoichiometry.[\[2\]](#)[\[11\]](#)

Conclusion

The phase transition from a paraelectric to a ferroelectric state is the defining characteristic of **Barium Strontium Titanate** materials and the source of their remarkable electronic properties. A comprehensive understanding of this behavior, grounded in an appreciation for the underlying crystallography and the factors that influence it, is paramount for the successful application of BST in advanced technologies. The ability to precisely control the Curie temperature by manipulating the Ba/Sr composition provides an unparalleled level of design flexibility. By employing a synergistic combination of characterization techniques such as dielectric spectroscopy, XRD, and Raman spectroscopy, researchers can effectively probe, understand, and engineer the phase transition behavior of BST to meet the demands of specific device applications.

References

- Teranishi, T., Hoshina, T., Takeda, H., & Tsurumi, T. (2009). Wide Range Dielectric Spectroscopy of **Barium Strontium Titanate** Ceramics.
- Yu, Y., Zou, H., Cao, Q.-F., Wang, X.-S., Li, Y.-X., & Yao, X. (2015). Phase Transitions and Relaxation Behaviors in **Barium Strontium Titanate** Ceramics Determined by Dynamic

Mechanical and Dielectric Analysis. *Ferroelectrics*, 487(1), 77-85. [Link]

- Advanced Ceramics Hub. (n.d.).
- Zhang, Y., et al. (2015). Abnormal cubic-tetragonal phase transition of **barium strontium titanate** nanoparticles studied by *in situ* Raman spectroscopy and transmission electron microscopy heating experiments. *Applied Physics Letters*, 107(18), 182904. [Link]
- Boonlakhorn, J., et al. (2013). Dielectric Spectra of **Barium Strontium Titanate** Ceramic Thick Films Prepared by a Roll Casting Technique. *Ferroelectrics*, 454(1), 12-17. [Link]
- Yu, Y., Zou, H., Cao, Q.-F., Wang, X.-S., Li, Y.-X., & Yao, X. (2015). Phase Transitions and Relaxation Behaviors in **Barium Strontium Titanate** Ceramics Determined by Dynamic Mechanical and Dielectric Analysis. *Ferroelectrics*, 487(1), 77-85. [Link]
- Zhang, Y., et al. (2015).
- Yu, Y., Zou, H., Cao, Q.-F., Wang, X.-S., Li, Y.-X., & Yao, X. (2015). Phase Transitions and Relaxation Behaviors in **Barium Strontium Titanate** Ceramics Determined by Dynamic Mechanical and Dielectric Analysis. *Taylor & Francis Online*. [Link]
- Kay, H. F., & Voussen, P. (1949). Changes in Polycrystalline Barium-Strontium Titanate at its Transition Temperature.
- Zhou, C., et al. (2012). Investigation of ferroelectric phase transition for **barium strontium titanate** ceramics by *in situ* Raman scattering. *Journal of Applied Physics*, 112(12), 124106. [Link]
- Patel, N. D., et al. (2022). Ferroelectric and Dielectric Properties of Strontium Titanate Doped with Barium.
- Bunting, E. N., Shelton, G. R., & Creamer, A. S. (1947). Properties of barium-strontium titanate dielectrics. *Journal of Research of the National Bureau of Standards*, 38(3), 337. [Link]
- Mitoseriu, L., et al. (2024). Enhanced Spectroscopic Insight into Acceptor-Modified **Barium Strontium Titanate** Thin Films Deposited via the Sol–Gel Method.
- Cole, M. W., et al. (2004). Tunable **Barium Strontium Titanate** Thin Film Capacitors for RF and Microwave Applications.
- Frey, M. H., & Payne, D. A. (1996). Grain-size effect on the dielectric properties of barium titanate. *Physical Review B*, 54(5), 3158-3168. [Link]
- Rabe, K. M., Ahn, C. H., & Triscone, J.-M. (Eds.). (2007). *Physics of Ferroelectrics: A Modern Perspective*. Springer. [Link]
- Tombak, A., et al. (2002). Voltage-controlled RF filters employing thin-film barium-strontium-titanate (BST) tunable capacitors. *IEEE Transactions on Microwave Theory and Techniques*, 50(2), 447-454. [Link]
- Vispute, R. D., et al. (2005).
- Jaita, P., et al. (2019). Synthesis and Characterization of Nanocrystalline **Barium Strontium Titanate** Powder by Mechano-Chemical Method. *IOSR Journal of Applied Physics*, 11(2),

52-59. [Link]

- Wawrzala, P., et al. (2020). Study of the Layer-Type BST Thin Film with X-ray Diffraction and X-ray Photoelectron Spectroscopy.
- Al-Sharab, J. F., & Seshadri, R. (2004). Structural and Optical Properties of **Barium Strontium Titanate** (Ba_{0.5}Sr_{0.5}TiO₃) Thin Films. *MRS Proceedings*, 833, G5.10. [Link]
- Ishidate, T., Abe, S., Takahashi, H., & Môri, N. (1997). Phase Diagram of BaTiO₃. *Physical Review Letters*, 78(12), 2397-2400. [Link]
- Wibowo, E., et al. (2021). Electrical properties and phase of BaTiO₃–SrTiO₃ solid solution. *Journal of Materials Science: Materials in Electronics*, 32, 18275-18285. [Link]
- University of Cambridge. (n.d.). Phase Transitions.
- Bhadeshia, H. K. D. H. (n.d.). Fundamentals of Phase Transitions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. What Are The Key Properties Of Barium Strontium Titanate? - Advanced Ceramics Hub [advceramicshub.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencepub.net [sciencepub.net]
- 4. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 5. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Changes in Polycrystalline Barium-Strontium Titanate at its Transition Temperature | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 11. tandfonline.com [tandfonline.com]

- 12. Enhanced Spectroscopic Insight into Acceptor-Modified Barium Strontium Titanate Thin Films Deposited via the Sol–Gel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. microwavejournal.com [microwavejournal.com]
- 18. Wide Range Dielectric Spectroscopy of Barium Strontium Titanate Ceramics | Scientific.Net [scientific.net]
- 19. mdpi.com [mdpi.com]
- 20. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 21. Phase Transitions [pd.chem.ucl.ac.uk]
- To cite this document: BenchChem. [Phase transition behavior of barium strontium titanate materials]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13689014#phase-transition-behavior-of-barium-strontium-titanate-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com